(((((1-(6-Amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene) isopropyl methyl dicarbonate
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Overview
Description
The compound “(((((1-(6-Amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene) isopropyl methyl dicarbonate” is a complex organic molecule with significant applications in various scientific fields. It is characterized by its intricate structure, which includes a purine base, a phosphoryl group, and multiple methylene and isopropyl groups. This compound is known for its potential use in medicinal chemistry, particularly in antiviral therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(((((1-(6-Amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene) isopropyl methyl dicarbonate” involves multiple steps, starting with the preparation of the purine base. The key steps include:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives.
Attachment of the Propan-2-yl Group: The propan-2-yl group is introduced via alkylation reactions.
Phosphorylation: The phosphoryl group is added using phosphorylating agents under controlled conditions.
Formation of the Dicarbonate: The final step involves the reaction with isopropyl methyl dicarbonate to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine base and the methylene groups.
Reduction: Reduction reactions can occur at the phosphoryl group, leading to the formation of different phosphonate derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylene and isopropyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions include various phosphorylated derivatives, oxidized purine bases, and substituted methylene compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential as an antiviral agent. Its ability to inhibit viral replication makes it a candidate for the development of new antiviral drugs.
Medicine
In medicine, the compound is explored for its therapeutic potential in treating viral infections. Its mechanism of action involves the inhibition of viral enzymes, preventing the replication of the virus.
Industry
In the industrial sector, the compound is used in the production of pharmaceuticals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of “(((((1-(6-Amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene) isopropyl methyl dicarbonate” involves its interaction with viral enzymes. The compound inhibits the activity of these enzymes, thereby blocking the replication of the virus. The molecular targets include viral polymerases and proteases, which are essential for viral replication.
Comparison with Similar Compounds
Similar Compounds
Tenofovir Disoproxil Fumarate: An antiviral agent used in the treatment of HIV and hepatitis B.
Adefovir Dipivoxil: Another antiviral compound with a similar mechanism of action.
Cidofovir: Used in the treatment of cytomegalovirus infections.
Uniqueness
The uniqueness of “(((((1-(6-Amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene) isopropyl methyl dicarbonate” lies in its specific structure, which allows for a broader range of chemical modifications. This makes it a valuable compound for the development of new antiviral therapies with potentially improved efficacy and reduced side effects.
Properties
Molecular Formula |
C17H26N5O10P |
---|---|
Molecular Weight |
491.4 g/mol |
IUPAC Name |
[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-(methoxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate |
InChI |
InChI=1S/C17H26N5O10P/c1-11(2)32-17(24)28-9-31-33(25,30-8-27-16(23)26-4)10-29-12(3)5-22-7-21-13-14(18)19-6-20-15(13)22/h6-7,11-12H,5,8-10H2,1-4H3,(H2,18,19,20) |
InChI Key |
MIUJZEQIPSOLNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC |
Origin of Product |
United States |
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